Enantiomeric Identity and Purity
The target compound is the single (R)-enantiomer with the chiral center at the α-carbon of the ethanamine side chain, designated as (1R). Its enantiomer, (1S)-1-(tetrahydro-2H-pyran-2-yl)ethan-1-amine (CAS 2089682-38-0), bears the opposite absolute configuration. Both enantiomers share identical molecular formulae (C₇H₁₅NO, MW 129.20 g/mol) and achiral physicochemical properties . However, the (R)-enantiomer is commercially supplied with certified enantiomeric purity: the HCl salt (CAS 1820598-79-5) is available at 95% purity (Fluorochem) to >99% purity (SynHet, pharma grade) . The (S)-enantiomer free base (CAS 2089682-38-0) is typically supplied at ≥95% purity from commercial sources . In enantioselective applications, substitution of (R)- with (S)-antipode yields the opposite stereochemical outcome, which can be confirmed by chiral HPLC or polarimetric analysis, where enantiomeric excess determination is standard practice for chiral amine building blocks .
| Evidence Dimension | Enantiomeric identity (R vs. S absolute configuration at α-carbon) |
|---|---|
| Target Compound Data | (1R)-configuration; HCl salt purity 95% (Fluorochem) to >99% (SynHet); free base CAS 1820598-78-4; HCl salt CAS 1820598-79-5 |
| Comparator Or Baseline | (1S)-configuration; free base CAS 2089682-38-0; HCl salt CAS 2089682-43-7; typical commercial purity ≥95% |
| Quantified Difference | Opposite absolute configuration; commercial purity range for (R)-HCl extends to >99% vs. typical ≥95% for (S)-free base; both share MW 129.20 (free base), 165.66 (HCl salt) |
| Conditions | Purity data from commercial vendor specifications; enantiomeric identity verifiable by chiral HPLC (standard method for chiral amine QC) |
Why This Matters
For procurement in asymmetric synthesis, the availability of the (R)-enantiomer at >99% purity eliminates the need for in-house chiral resolution of the racemate, saving 1–2 synthetic steps and improving overall yield in enantioselective campaigns.
